4-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole
Description
Properties
IUPAC Name |
4-(2,5-dimethylphenyl)-2-[1-(3-methoxyphenyl)-5-methyltriazol-4-yl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS/c1-13-8-9-14(2)18(10-13)19-12-27-21(22-19)20-15(3)25(24-23-20)16-6-5-7-17(11-16)26-4/h5-12H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXULQJRDMKKKJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)C3=C(N(N=N3)C4=CC(=CC=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the thiazole ring followed by the introduction of the phenyl and triazole groups. Common synthetic routes include:
Thiazole Formation: The thiazole ring can be synthesized through the reaction of 2-amino-5-methylthiazole with appropriate reagents to introduce the phenyl group.
Phenyl Group Introduction: The phenyl group can be introduced using electrophilic aromatic substitution reactions.
Triazole Formation: The triazole ring is often formed through the reaction of hydrazine with a suitable precursor containing the thiazole and phenyl groups.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reduce costs.
Chemical Reactions Analysis
1.2. 1,2,3-Triazole Core via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The triazole ring is synthesized via CuAAC ("click chemistry"):
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Reactants : Terminal alkynes and azides in the presence of Cu(I) catalysts .
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Conditions : CuSO₄·5H₂O/sodium ascorbate in DMF at room temperature .
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Key Intermediate : 4-(Prop-2-yn-1-yloxy)phenyl derivatives for alkyne functionalization.
Example Reaction :
2.1. Alkylation Reactions
The methyl and methoxy groups undergo selective alkylation:
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Methyl Group : Reacts with ethyl bromoacetate or methyl iodide in the presence of NaH or K₂CO₃ .
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Methoxy Group : Demethylation under acidic conditions (e.g., HBr/AcOH) to form hydroxyl derivatives .
Example Reaction :
2.2. Oxidation of Methyl Substituents
The 5-methyl group on the triazole is oxidized to a carboxylate using KMnO₄ or CrO₃ :
Reactivity of the Thiazole Ring
The thiazole ring participates in electrophilic substitution reactions:
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Bromination : Occurs at the 5-position using NBS or Br₂ in CCl₄ .
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Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 4-position .
Example Reaction :
Biological Activity and Derivatization
The compound exhibits antimicrobial and enzyme inhibition properties when modified:
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Antimicrobial Activity : Enhanced by introducing halogenated aryl groups (e.g., 4-bromophenyl) .
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Enzyme Inhibition : Methyl phenyl derivatives show IC₅₀ values of 0.73–36.74 μM against acetylcholinesterase (AChE) .
Table 1: Biological Activity of Analogues
| Derivative | Target Enzyme | IC₅₀ (μM) | Source |
|---|---|---|---|
| Methylphenyl-substituted | AChE | 0.73 | |
| Bromophenyl-substituted | α-Glucosidase | 36.74 | |
| Nitrophenyl-substituted | LOX | 19.35 |
Stability and Degradation
Key Challenges
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, such as antimicrobial or antiviral properties.
Medicine: It has potential therapeutic applications, including the development of new drugs.
Industry: It can be used in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional similarities to other triazole-thiazole hybrids are summarized below, with key differences highlighted:
Table 1: Structural and Functional Comparison with Analogous Compounds
Key Observations:
Substituent Effects on Bioactivity: Halogenated analogs (e.g., sc-492253 with 4-ClPh) are commonly synthesized for antimicrobial applications . Compound 9c (4-BrPh substituent) showed notable α-glucosidase inhibition, suggesting that bulky substituents on the thiazole ring enhance enzyme interaction .
Structural Isosterism :
- Compounds 4 and 5 () are isostructural, differing only in halogen substituents (Cl vs. Br). Their identical crystal packing (P̄1 symmetry) with slight conformational adjustments highlights the role of halogens in intermolecular interactions .
Commercial and Screening Availability :
- The target compound’s analogs (e.g., sc-492253, F988-0344) are commercially available or in screening libraries, emphasizing their relevance in drug discovery pipelines .
Synthetic Flexibility :
- The triazole-thiazole scaffold permits modular synthesis, as demonstrated in , where varying aryl halides and catalysts yield diverse derivatives (e.g., 9a–9e) .
Biological Activity
The compound 4-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, including its potential anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula for the compound is with a complex structure that incorporates both thiazole and triazole rings. The presence of these heterocycles often correlates with significant biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiazole and triazole moieties. For instance, derivatives of 1,3-thiadiazoles have shown promising results against various cancer cell lines such as HepG-2 (human liver cancer) and A-549 (human lung cancer) with IC50 values indicating effective cytotoxicity . The compound has been evaluated for similar activities.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HepG-2 | 4.37 ± 0.7 | DNA synthesis inhibition |
| Compound B | A-549 | 8.03 ± 0.5 | Apoptosis induction |
| This compound | TBD | TBD | TBD |
The mechanisms by which thiazole and triazole derivatives exert their anticancer effects include:
- Inhibition of DNA/RNA Synthesis : Many thiazole derivatives have been shown to inhibit nucleic acid synthesis without affecting protein synthesis .
- Induction of Apoptosis : These compounds can trigger programmed cell death in cancer cells through various pathways.
- Targeting Key Kinases : Thiazoles can interact with kinases involved in tumorigenesis, disrupting cancer cell proliferation .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the phenyl rings significantly influence the biological activity of these compounds. For example:
- Substituents on the Phenyl Ring : The presence of electron-donating groups like methoxy enhances activity by stabilizing the compound's interaction with biological targets .
- Dimethyl Substitution : The 2,5-dimethyl substitution on the phenyl ring is critical for enhancing anticancer properties .
Study 1: Anticancer Screening
A recent study synthesized various thiazole derivatives and tested their efficacy against HepG-2 and A-549 cell lines. The results demonstrated that compounds with similar structural features to our target compound exhibited significant cytotoxicity, suggesting a potential pathway for further research into our specific compound's efficacy .
Study 2: Molecular Docking Analysis
Molecular docking studies have been performed to predict the binding affinity of similar compounds to key proteins involved in cancer progression. These studies indicated that compounds with a thiazole moiety could effectively bind to dihydrofolate reductase (DHFR), a target for many anticancer drugs .
Q & A
Basic Question: What are the standard synthetic protocols for preparing this compound, and how is its structural integrity validated?
Methodological Answer:
The synthesis typically involves multi-step reactions, such as:
- Step 1: Cyclocondensation of substituted thiazole precursors with triazole-forming reagents (e.g., via Huisgen cycloaddition or nucleophilic substitution) under reflux conditions. Ethanol or THF is commonly used as a solvent, with catalysts like copper sulfate/sodium ascorbate for click chemistry .
- Step 2: Purification via column chromatography or recrystallization.
Structural validation employs: - Spectroscopy: IR to confirm functional groups (e.g., C=N stretching at ~1600 cm⁻¹), ¹H/¹³C NMR for substituent positioning, and HRMS for molecular weight confirmation .
- Elemental Analysis: Comparison of calculated vs. experimental C/H/N/S percentages to verify purity (>95%) .
Basic Question: How can researchers optimize reaction yields for this compound?
Methodological Answer:
Key variables to optimize include:
- Catalyst Selection: Copper(I) iodide or sodium ascorbate for triazole ring formation, with yields improving under inert atmospheres (e.g., N₂) .
- Solvent Polarity: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution, while THF improves cycloaddition kinetics .
- Temperature Control: Reflux at 80–100°C for 12–24 hours maximizes intermediate conversion .
Document yield improvements using design-of-experiment (DoE) approaches, tracking variables like molar ratios and reaction time .
Advanced Question: What computational strategies predict the compound’s bioactivity, and how are they validated experimentally?
Methodological Answer:
- Molecular Docking: Use software (e.g., AutoDock Vina) to model interactions with target enzymes (e.g., 14-α-demethylase lanosterol, PDB:3LD6). Prioritize compounds with high binding affinity (ΔG < -8 kcal/mol) .
- MD Simulations: Assess stability of ligand-protein complexes over 100-ns trajectories (RMSD < 2 Å indicates stable binding) .
- Experimental Validation: Perform in vitro antifungal assays (e.g., MIC against Candida albicans) to correlate docking predictions with activity .
Advanced Question: How should researchers address contradictory data in biological activity studies?
Methodological Answer:
Contradictions often arise from:
- Substituent Effects: Varying the methoxyphenyl or thiazole group alters hydrophobicity and target affinity. Systematically test derivatives (e.g., 4-bromo vs. 4-methyl substituents) to isolate structure-activity relationships .
- Assay Conditions: Standardize protocols (e.g., broth microdilution for MIC assays) to minimize variability. Replicate studies in ≥3 independent trials .
- Data Analysis: Apply statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to identify significant differences (p < 0.05) .
Advanced Question: What methodologies resolve challenges in regioselectivity during synthesis?
Methodological Answer:
Regioselectivity issues in triazole-thiazole coupling can be mitigated by:
- Directing Groups: Introduce electron-withdrawing groups (e.g., -NO₂) on aryl rings to guide cyclization .
- Microwave-Assisted Synthesis: Reduce side reactions by accelerating reaction kinetics (e.g., 30 minutes at 120°C vs. 24-hour reflux) .
- HPLC Monitoring: Track intermediate formation in real-time to adjust reaction conditions dynamically .
Advanced Question: How can in silico tools improve the design of derivatives with enhanced pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction: Use tools like SwissADME to optimize logP (1–3 for oral bioavailability) and rule out Pan-Assay Interference Compounds (PAINS) .
- QSAR Modeling: Train models on existing bioactivity data to predict IC₅₀ values for novel derivatives. Prioritize compounds with >50% inhibition at 10 µM .
- Metabolic Stability: Simulate cytochrome P450 interactions (e.g., CYP3A4) to identify metabolically stable candidates .
Advanced Question: What analytical techniques characterize polymorphic forms of this compound?
Methodological Answer:
- PXRD: Identify distinct crystalline phases (e.g., Form I vs. Form II) with unique diffraction patterns .
- DSC/TGA: Measure melting points and thermal stability (e.g., decomposition >200°C indicates suitability for high-temperature formulations) .
- Solid-State NMR: Resolve hydrogen-bonding networks influencing solubility and dissolution rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
